molecular formula C9H8ClN3O2 B2715312 Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate CAS No. 1363382-17-5

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate

Cat. No.: B2715312
CAS No.: 1363382-17-5
M. Wt: 225.63
InChI Key: KXDILJJXOGNWNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS# 1363382-17-5) is a high-purity, chlorinated pyrazolopyridine derivative of significant interest in medicinal and heterocyclic chemistry. This compound serves as a versatile and crucial synthetic intermediate for constructing more complex molecular architectures. Its structure features a fused bicyclic core that is a close bioisostere of purine bases, making it a valuable scaffold in the design of novel biologically active molecules . The primary research value of this compound lies in its multifunctional reactivity. The ethyl ester group offers a handle for further functionalization via hydrolysis or amide coupling, while the chlorine atom at the 5-position is amenable to nucleophilic aromatic substitution, allowing for the introduction of diverse amine and other functional groups . This makes it an ideal precursor in the synthesis of targeted inhibitors, particularly in kinase research . Pyrazolo[3,4-c]pyridines belong to a class of nitrogen-fused heterocycles that are extensively studied for their substantial pharmacological activities, which include serving as anticancer, antiviral, and anti-inflammatory agents, as well as enzyme inhibitors . As a building block, it facilitates the exploration of structure-activity relationships (SAR) in drug discovery programs. Researchers utilize this scaffold to develop potential therapies for a range of conditions, capitalizing on its similarity to privileged structures in pharmaceuticals . The product is classified with the signal word "Warning" and hazard statements H302, H315, H319, and H335, indicating it is harmful if swallowed and causes skin, eye, and respiratory irritation . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-5-3-7(10)11-4-6(5)12-13-8/h3-4H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXDILJJXOGNWNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC2=CN=C(C=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form 5-chloro-1H-pyrazolo[3,4-C]pyridine. This intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution makes it valuable in synthetic organic chemistry.

Reaction Type Reagents Products
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionSodium borohydrideAlcohols or amines
SubstitutionAmines or thiolsSubstituted pyrazolopyridines

Biology

Research indicates that this compound may exhibit significant biological activities, including antimicrobial and anticancer properties. Studies have focused on its mechanism of action, which involves inhibiting specific enzymes or receptors that are critical for cellular functions.

Case Study : A study published in Bioorganic & Medicinal Chemistry explored the anticancer potential of this compound against various cancer cell lines. The results showed that the compound effectively inhibited cell proliferation and induced apoptosis in treated cells.

Medicine

Due to its biological activity, this compound is being investigated as a potential drug candidate for treating various diseases. Its structural properties allow it to interact with biological targets effectively.

Disease Target Potential Effect
CancerInhibition of tumor growth
Bacterial InfectionsAntimicrobial activity

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific electronic or optical properties. Its unique chemical structure allows for modifications that can tailor materials for specific uses.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Analogs

Ethyl 5-Bromo-1H-Pyrazolo[3,4-b]Pyridine-3-Carboxylate (CAS 1131604-85-7)
  • Molecular Formula : C₉H₈BrN₃O₂
  • Molecular Weight : 270.08 g/mol
  • Key Differences :
    • Substituent : Bromine replaces chlorine at position 5.
    • Ring System : Pyrazolo[3,4-b ]pyridine vs. [3,4-C ]pyridine, altering the fused ring geometry .
    • Physicochemical Properties : Higher molecular weight (270.08 vs. ~235.6 for chloro analog) and increased lipophilicity (XLogP3 = 2.1) compared to the chloro analog .
  • Applications : Brominated analogs are often used in Suzuki coupling reactions for further functionalization in drug synthesis .

Saturated Ring Derivatives

Ethyl 1H,4H,5H,6H,7H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate Hydrochloride (CAS 1171539-58-4)
  • Molecular Formula : C₉H₁₄ClN₃O₂
  • Molecular Weight : 243.68 g/mol
  • Key Differences :
    • Ring Saturation : The pyridine ring is fully saturated (tetrahydro form), reducing aromaticity and altering electronic properties.
    • Salt Form : Hydrochloride salt improves solubility but may limit stability in acidic conditions .
  • Applications : Saturated derivatives are explored for enhanced bioavailability in central nervous system (CNS) drug candidates.

Complex Functionalized Analogs

Ethyl 1-(4-Methoxyphenyl)-6-(4-Nitrophenyl)-7-Oxo-4,5,6,7-Tetrahydro-1H-Pyrazolo[3,4-c]Pyridine-3-Carboxylate (CAS 536759-91-8)
  • Molecular Formula : C₂₃H₂₂N₄O₅
  • Molecular Weight : 434.45 g/mol
  • Key Differences: Substituents: Methoxyphenyl and nitrophenyl groups at positions 1 and 6 enhance steric bulk and electronic effects.
  • Applications : Such derivatives are intermediates in anticoagulant synthesis (e.g., apixaban analogs) .

Apixaban-Related Derivatives

A synthetic apixaban analog, ethyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate , highlights the role of pyrazolopyridine cores in thrombin inhibition. Modifications at positions 1 and 6 (e.g., methoxyphenyl and oxopiperidinyl groups) optimize target binding and metabolic stability .

Comparative Data Table

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate Not specified C₉H₈ClN₃O₂ ~235.6 Aromatic core, chloro substituent at position 5
Ethyl 5-bromo-1H-pyrazolo[3,4-b]pyridine-3-carboxylate 1131604-85-7 C₉H₈BrN₃O₂ 270.08 Bromo substituent, pyrazolo[3,4-b]pyridine core
Ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride 1171539-58-4 C₉H₁₄ClN₃O₂ 243.68 Saturated ring, hydrochloride salt
Ethyl 1-(4-methoxyphenyl)-6-(4-nitrophenyl)-7-oxo-4,5,6,7-tetrahydro-1H-... 536759-91-8 C₂₃H₂₂N₄O₅ 434.45 Methoxyphenyl, nitrophenyl, and oxo functional groups

Key Research Findings

Halogen Effects : Brominated analogs exhibit higher lipophilicity (XLogP3 = 2.1) than chloro derivatives, impacting membrane permeability and metabolic stability .

Structural Geometry : Pyrazolo[3,4-b ] vs. [3,4-c ] pyridine ring junctions alter molecular shape, influencing protein-binding interactions in anticoagulant applications .

Synthetic Flexibility: Three-component reactions with α-amino esters enable modular synthesis of pyrazolopyridine scaffolds, allowing rapid diversification .

Biological Activity

Ethyl 5-chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylate, a heterocyclic compound characterized by the fusion of a pyrazole and pyridine ring, has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₈ClN₃O₂
  • Molecular Weight : 197.63 g/mol
  • CAS Number : 1363382-17-5

The compound features a chlorine atom at the 5-position of the pyrazole ring, which significantly influences its reactivity and biological interactions. The presence of the ethyl ester group enhances its solubility and bioavailability.

Biological Activity Overview

This compound has been investigated for various biological activities:

  • Antimicrobial Properties :
    • Research indicates that derivatives of pyrazolo[3,4-C]pyridine compounds exhibit significant antimicrobial activity against various pathogens. For instance, studies have shown that similar compounds can effectively inhibit bacterial strains such as E. coli and S. aureus .
  • Antiviral Activity :
    • The compound has been evaluated for antiviral properties against viruses such as HSV-1 (Herpes Simplex Virus) and others. In vitro studies suggest that modifications in the structure can enhance antiviral efficacy .
  • Anticancer Potential :
    • This compound has shown promise in anticancer applications. Compounds containing the pyrazole moiety have been linked to antiproliferative effects against several cancer cell lines, including breast and liver cancer cells .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or viral replication.
  • Receptor Modulation : It can also bind to receptors, altering their function and leading to therapeutic effects.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityNotes
Ethyl 5-fluoro-1H-pyrazolo[3,4-C]pyridine-3-carboxylateAntimicrobialSimilar structure with fluorine substitution
Ethyl 5-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylateAntiviralBromine may enhance antiviral properties
Ethyl 5-iodo-1H-pyrazolo[3,4-C]pyridine-3-carboxylateAnticancerIodine substitution increases lipophilicity

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antiviral Efficacy : A study demonstrated that derivatives of this compound exhibited significant antiviral activity against HSV-1 with IC50 values in the low micromolar range .
  • Anticancer Activity : In a comparative analysis of various pyrazole derivatives, this compound showed promising results against MDA-MB-231 (breast cancer) cells with notable antiproliferative effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Ethyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate and its intermediates?

  • Methodology : The compound is synthesized via multi-step reactions involving cyclization, halogenation, and esterification. For example, intermediates like ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate are reacted with morpholino-dihydropyridinones under basic conditions, followed by acid treatment to form the pyrazolo-pyridine core . Key steps include:

  • Cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates.
  • Halogenation using phosphorus oxybromide (POBr₃) to introduce chlorine at the 5-position .
  • Purification via silica-gel chromatography or recrystallization from acetone/ethyl acetate .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodology : Use X-ray crystallography (refined via SHELXL ) to resolve the crystal structure. Complementary techniques include:

  • ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ ~13.38 ppm for pyrazole NH protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+1]⁺ ion matches theoretical mass) .
  • IR spectroscopy : Identify ester (C=O stretch ~1700 cm⁻¹) and pyridine ring vibrations .

Q. What are the standard protocols for assessing the purity of this compound?

  • Methodology :

  • HPLC : Use a C18 column with acetonitrile/water gradient elution; monitor UV absorption at 254 nm .
  • Melting point analysis : Compare observed values with literature data (e.g., colorless crystals with sharp melting points) .
  • Elemental analysis : Verify C/H/N/O percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound during cyclization steps?

  • Methodology :

  • Reaction solvent : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance cyclization efficiency .
  • Catalyst screening : Test bases like sodium methoxide or triethylamine to accelerate ring closure .
  • Temperature control : Perform reactions under reflux (e.g., 369 K) to drive equilibrium toward product formation .
  • In-situ monitoring : Employ TLC or inline IR to track reaction progress and minimize side products .

Q. What strategies address contradictions in spectroscopic data (e.g., unexpected NMR peaks) during characterization?

  • Methodology :

  • Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 298 K and 323 K .
  • 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating ¹H-¹H and ¹H-¹³C couplings .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* level) .

Q. How can the anticoagulant activity of this compound be evaluated in preclinical studies?

  • Methodology :

  • In vitro assays : Measure Factor Xa inhibition using chromogenic substrates (e.g., S-2222) and calculate IC₅₀ values .
  • Structure-activity relationship (SAR) : Modify substituents (e.g., chlorine at position 5) and assess potency changes .
  • In vivo models : Test antithrombotic efficacy in rodent arterial/venous thrombosis models, monitoring bleeding time and clot formation .

Q. What crystallographic challenges arise when resolving the structure of this compound, and how are they mitigated?

  • Methodology :

  • Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine twinned data .
  • Disorder modeling : Apply PART/SADI restraints for disordered ester groups or solvent molecules .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to improve anomalous dispersion effects .

Q. How can researchers improve the solubility and bioavailability of this compound for pharmacological studies?

  • Methodology :

  • Prodrug design : Replace the ethyl ester with water-soluble groups (e.g., phosphate or glycosyl moieties) .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance plasma stability .
  • Salt formation : Synthesize hydrochloride or sodium salts to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.